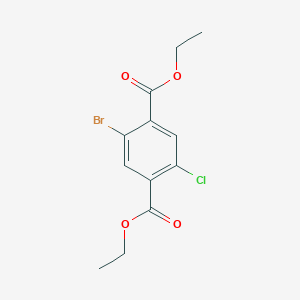![molecular formula C18H11Cl4NO2S B3036474 N-(3,4-dichlorophenyl)-3-[(2,6-dichlorophenyl)methoxy]thiophene-2-carboxamide CAS No. 344269-85-8](/img/structure/B3036474.png)
N-(3,4-dichlorophenyl)-3-[(2,6-dichlorophenyl)methoxy]thiophene-2-carboxamide
Overview
Description
N-(3,4-dichlorophenyl)-3-[(2,6-dichlorophenyl)methoxy]thiophene-2-carboxamide, commonly known as DCPMT, is a chemical compound that has been widely studied due to its potential applications in scientific research. DCPMT has a wide range of potential uses in both laboratory and industrial settings, and is a promising compound for further study.
Scientific Research Applications
DCPMT is used in a variety of scientific research applications, including the study of enzyme inhibition, protein-protein interactions, and cellular signaling pathways. DCPMT has also been used to study the effects of drugs on the body, and has been used to develop new drugs for the treatment of various diseases. Additionally, DCPMT has been used in the development of medical devices, such as biosensors and drug delivery systems.
Mechanism of Action
DCPMT has been shown to interact with various proteins and enzymes in the body, and its mechanism of action is not yet fully understood. However, it is believed that DCPMT binds to certain enzymes, resulting in the inhibition of their activity. In addition, DCPMT has been shown to interact with certain cellular signaling pathways, resulting in the modulation of gene expression.
Biochemical and Physiological Effects
DCPMT has been shown to have a variety of biochemical and physiological effects. In laboratory studies, DCPMT has been shown to inhibit the activity of certain enzymes, resulting in the inhibition of certain cellular processes. In addition, DCPMT has been shown to modulate gene expression, resulting in the alteration of certain physiological processes.
Advantages and Limitations for Lab Experiments
DCPMT is a useful compound for laboratory experiments due to its ability to interact with various proteins and enzymes. However, it is important to note that DCPMT is a relatively unstable compound, and can degrade over time. Additionally, DCPMT is a relatively expensive compound, and may not be suitable for large-scale experiments.
Future Directions
Due to its potential applications in scientific research, there are a variety of potential future directions for DCPMT research. These include further investigation into the mechanisms of action and biochemical and physiological effects of DCPMT, as well as the development of new drugs and medical devices based on DCPMT. Additionally, further research into the synthesis and stability of DCPMT could lead to the development of more cost-effective and stable compounds for use in laboratory experiments.
properties
IUPAC Name |
N-(3,4-dichlorophenyl)-3-[(2,6-dichlorophenyl)methoxy]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl4NO2S/c19-12-2-1-3-13(20)11(12)9-25-16-6-7-26-17(16)18(24)23-10-4-5-14(21)15(22)8-10/h1-8H,9H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVFQERCXWWLSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=C(SC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl4NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-3-[(2,6-dichlorophenyl)methoxy]thiophene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone oxime](/img/structure/B3036393.png)
![5-[2-(4-Chlorophenyl)diazenyl]-4-(2-furyl)-2-methylpyrimidine](/img/structure/B3036395.png)

![2-amino-4-(4-hydroxy-3-methoxy-5-nitrophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B3036398.png)

![2,6-dichloro-N-[(4-chlorophenyl)methyl]aniline](/img/structure/B3036400.png)
![3-[(2,4-Dichlorophenyl)methoxy]-4-methoxybenzaldehyde](/img/structure/B3036401.png)
![4-(2,4-Dichlorophenyl)-2-(isopropylamino)-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B3036402.png)
![2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfonyl}-N-methyl-N-phenylacetamide](/img/structure/B3036403.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-3-[(2-methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3036410.png)
![1-[(2-Chloro-6-fluorophenyl)methyl]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3036411.png)
![1-{2-[(Benzoyloxy)ethanimidoyl]cyclopropyl}-4-methoxybenzene](/img/structure/B3036413.png)
![2-[(E)-3-anilino-1-methoxyprop-2-enylidene]propanedinitrile](/img/structure/B3036414.png)